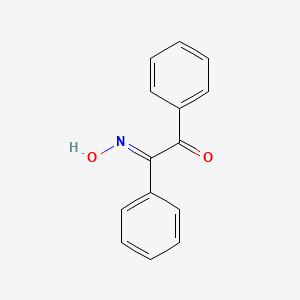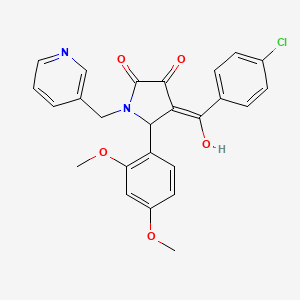![molecular formula C16H19N3O4S B5495791 N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5495791.png)
N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide, also known as ETP-101, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body. Inhibition of FAAH leads to increased levels of endocannabinoids, which have been shown to have analgesic, anti-inflammatory, and anxiolytic effects.
作用機序
N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide is a selective inhibitor of FAAH, which is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Inhibition of FAAH leads to increased levels of endocannabinoids, which activate cannabinoid receptors in the body. Activation of these receptors has been shown to have analgesic, anti-inflammatory, and anxiolytic effects.
Biochemical and Physiological Effects:
N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide has been shown to increase levels of anandamide and 2-AG in the body, leading to activation of cannabinoid receptors. Activation of these receptors has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. In addition, N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide has been shown to have no effect on the levels of other neurotransmitters such as dopamine, serotonin, and norepinephrine.
実験室実験の利点と制限
One advantage of using N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide in lab experiments is its selectivity for FAAH, which allows for specific inhibition of endocannabinoid degradation without affecting other neurotransmitters. However, N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide has a relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of FAAH. In addition, N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide. One area of interest is the potential therapeutic applications of N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide in human disease models, particularly in the treatment of pain and inflammation. Another area of interest is the development of more potent and selective FAAH inhibitors with improved pharmacokinetic properties. Additionally, further research is needed to elucidate the role of endocannabinoids in the body and their potential as therapeutic targets.
合成法
N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide was first synthesized by researchers at the University of Connecticut in 2008. The synthesis method involves the reaction of 2-ethoxy-5-nitrobenzenesulfonamide with 3-pyridinemethanamine, followed by reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2-bromoacetyl chloride to yield N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide.
科学的研究の応用
N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have analgesic effects in animal models of acute and chronic pain, including neuropathic pain and inflammatory pain. It has also been shown to have anti-inflammatory effects in models of acute and chronic inflammation, including arthritis and colitis. In addition, N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide has been shown to have anxiolytic effects in animal models of anxiety.
特性
IUPAC Name |
N-[2-ethoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-23-16-7-6-14(9-15(16)19-12(2)20)24(21,22)18-11-13-5-4-8-17-10-13/h4-10,18H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKBGCLXGXJTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-ethoxy-5-[(pyridin-3-ylmethyl)sulfamoyl]phenyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-fluorobenzamide](/img/structure/B5495714.png)
![4-benzyl-3-ethyl-1-[3-(2-hydroxyethoxy)benzyl]-1,4-diazepan-5-one](/img/structure/B5495716.png)
![1-(4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5495722.png)
![7-acetyl-6-(4-propoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5495727.png)

![ethyl 1-[2-(4-cyanophenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5495736.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(2-morpholin-4-ylethyl)amino]nicotinamide](/img/structure/B5495739.png)
![1-[4-(2-propyn-1-yloxy)benzoyl]piperidine](/img/structure/B5495747.png)

![2-(4-chlorophenyl)-4-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5495761.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5495770.png)

![4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5495784.png)
![2-(2-{[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}phenoxy)ethanol](/img/structure/B5495787.png)